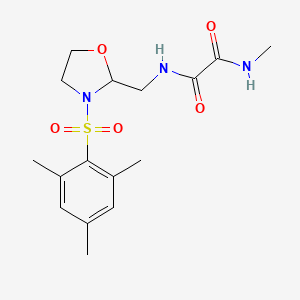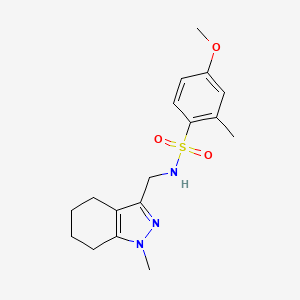
N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-甲基草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features an oxazolidin-2-one nucleus, which is a popular heterocycle framework in synthetic organic chemistry.
科学研究应用
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential biological activity, including antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves the reaction of mesitylsulfonyl chloride with oxazolidin-2-one, followed by the introduction of an oxalamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidin-2-one ring or the oxalamide moiety.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The oxazolidin-2-one nucleus is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidin-2-one based antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidin-2-one derivative with enhanced potency and reduced resistance.
Uniqueness
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is unique due to its specific structural features, such as the mesitylsulfonyl group and the oxalamide moiety, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-methyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-10-7-11(2)14(12(3)8-10)25(22,23)19-5-6-24-13(19)9-18-16(21)15(20)17-4/h7-8,13H,5-6,9H2,1-4H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZQJOCGIVGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)

![tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2518941.png)

![7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B2518943.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B2518945.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)
![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)
